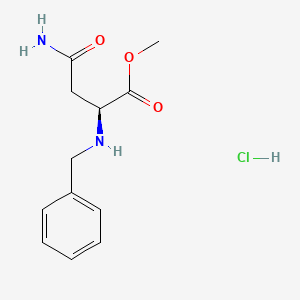
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound has been shown to possess unique properties that make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
Compounds structurally related to (4S)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one have been synthesized to study their crystal structure, photoluminescent, and magnetic properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes showcased innovative approaches to creating materials with unique optical and magnetic characteristics (Pointillart et al., 2009). These materials are paramount in advancing research in fields such as material science and photonics.
Photoluminescence and Magnetic Properties
The development of lanthanide clusters using 2-(hydroxymethyl)pyridine demonstrates the application of related compounds in creating materials that display dual physical properties, such as photoluminescence and magnetic behavior (Alexandropoulos et al., 2011). This research opens pathways to designing advanced materials for use in sensors, data storage, and quantum computing.
Catalysis and Reaction Mechanisms
The catalytic silylative reduction of pyridines, leading to the formation of sp³ C-Si bonds, illustrates the pivotal role of nitrogen-containing compounds in facilitating diverse and selective chemical reactions (Gandhamsetty et al., 2015). Understanding these mechanisms is crucial for developing new synthetic methods in organic chemistry.
Novel Material Synthesis
Research into the solvent-free synthesis of 2,4,6-triarylpyridine derivatives highlights the importance of such compounds in generating new materials with potential applications in pharmaceuticals and agrochemicals (Maleki, 2015). The exploration of these synthesis pathways is key to creating compounds with specific biological or chemical properties.
Advanced Polymers and Coatings
The study of polyimides derived from pyridine-containing diamine monomers showcases the application of related compounds in creating high-performance polymers with excellent thermal stability, optical transparency, and dielectric properties (Yan et al., 2011). These materials are significant for advancements in electronics, aerospace, and coatings industries.
Eigenschaften
IUPAC Name |
(4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUUWAXTSJRLLP-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-(5-chlorothiophen-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879315.png)

![4-Isopropyl-2-[(4-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2879319.png)




![[2-(4-Fluoro-phenyl)-ethyl]-hydrazine](/img/structure/B2879329.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2879330.png)




